Boiling Point and Volatility Profile of Pentyl Propyl Ether vs. In-Class Ethers
Pentyl propyl ether exhibits a boiling point of 142.2°C at 760 mmHg [1]. This value places it in a distinct volatility range compared to common in-class ethers. For example, it has a significantly higher boiling point than methyl pentyl ether (approx. 99°C) , making it a less volatile, higher-temperature solvent or reaction medium. Conversely, its boiling point is considerably lower than that of di-n-pentyl ether (DNPE, approx. 186-188°C) , offering a volatility advantage in applications requiring easier removal or recovery. This intermediate volatility profile is a direct function of its unique C8 (pentyl + propyl) asymmetrical chain structure.
| Evidence Dimension | Normal Boiling Point (Tb) at 760 mmHg |
|---|---|
| Target Compound Data | 142.2°C (415.35 K) |
| Comparator Or Baseline | Methyl pentyl ether (99.4°C); Di-n-pentyl ether (187-188°C) |
| Quantified Difference | 43.2°C higher than methyl pentyl ether; 44.8°C lower than di-n-pentyl ether |
| Conditions | Atmospheric pressure (760 mmHg) as reported in literature and datasheets |
Why This Matters
This specific boiling point defines the compound's operational window, directly impacting its suitability as a solvent for high-temperature reactions where methyl pentyl ether would be too volatile, while also ensuring easier post-reaction recovery compared to the less volatile di-n-pentyl ether.
- [1] NIST Chemistry WebBook. Pentane, 1-propoxy- (CAS 18641-82-2). National Institute of Standards and Technology. View Source
